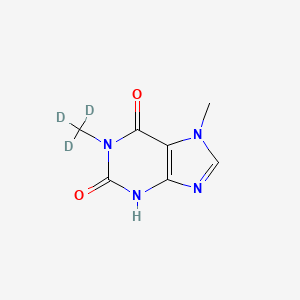

7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1-(trideuteriomethyl)-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNWUDVFRNGTCO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731416 | |

| Record name | 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188297-90-7 | |

| Record name | 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione chemical properties

An In-depth Technical Guide to 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a deuterated analog of the caffeine metabolite, 7-methylxanthine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, applications, and analytical methodologies related to this stable isotope-labeled internal standard.

Introduction: The Role of Isotope Dilution in Bioanalysis

In modern bioanalytical chemistry, particularly in pharmacokinetic and metabolic studies, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, a technique often referred to as the "gold standard" for its specificity and sensitivity. This compound serves as an exemplary internal standard for its non-labeled counterpart, 7-methylxanthine, a primary metabolite of caffeine.

The introduction of three deuterium atoms (a stable, heavy isotope of hydrogen) into the N1-methyl group creates a molecule that is chemically identical to the endogenous analyte but mass-shifted by +3 Daltons. This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and co-ionization behavior effectively corrects for matrix effects and variations in sample processing, leading to highly reliable quantification.

Core Chemical & Physical Properties

A thorough understanding of the compound's properties is essential for its effective application in experimental design, from storage and handling to analytical method development.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 7-Methylxanthine-d3, Heteroxanthine-d3 |

| CAS Number | 1219803-77-9 |

| Chemical Formula | C₇H₅D₃N₄O₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to Off-White Solid |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99% atom D |

| Storage Conditions | -20°C, under an inert atmosphere |

| Solubility | Soluble in Methanol |

| Chemical Family | Purines, Xanthines |

Data compiled from publicly available chemical supplier specifications.

Expert Insight: The high isotopic enrichment is critical. An enrichment of ≥99% ensures a negligible contribution from the unlabeled isotopic peaks of the internal standard to the signal of the native analyte, a phenomenon known as isotopic crosstalk. When selecting a supplier, always demand a Certificate of Analysis that specifies both chemical purity and isotopic enrichment.

Application in Quantitative Bioanalysis: A Workflow

The primary application of this compound is as an internal standard for the quantification of 7-methylxanthine in biological matrices like plasma, urine, or tissue homogenates. This is particularly relevant in studies investigating caffeine metabolism.

General Experimental Workflow

The following diagram outlines a typical workflow for a plasma-based pharmacokinetic study.

Caption: Bioanalytical workflow for quantifying 7-methylxanthine.

Step-by-Step Protocol: Plasma Sample Preparation

This protocol is a self-validating system, where the consistent recovery of the internal standard across samples validates the extraction efficiency.

-

Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike Internal Standard (IS): Add 10 µL of a 100 ng/mL methanolic solution of this compound to each tube (except for blank samples). This provides a final IS concentration of 10 ng/mL, assuming a 1:10 dilution factor in the final extract.

-

Vortex: Briefly vortex each tube for 10 seconds to ensure homogeneity.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain the analyte in its protonated state, which is favorable for positive mode electrospray ionization.

-

Vortex & Incubate: Vortex vigorously for 1 minute. Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will create a solid pellet of precipitated proteins at the bottom of the tube.

-

Transfer Supernatant: Carefully transfer 450 µL of the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte and IS are fully dissolved.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer & Analyze: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Metabolic Context: The Caffeine Pathway

7-methylxanthine is not an end-product but an intermediate in the complex metabolism of caffeine. Understanding its position in this pathway is crucial for interpreting experimental results. The primary route to its formation is through the N3-demethylation of theophylline.

Caption: Simplified metabolic pathway of caffeine to 7-methylxanthine.

Authoritative Insight: As shown, 7-methylxanthine is a downstream metabolite of both theophylline and paraxanthine. Therefore, when quantifying this analyte, it is important to consider the potential for its formation from multiple precursors. The use of a stable isotope-labeled internal standard like 7-methylxanthine-d3 is essential to accurately track the specific pool of 7-methylxanthine present in the sample at the time of collection, independent of its metabolic origin.

Conclusion

This compound is a vital tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its utility as an internal standard is grounded in the fundamental principles of isotope dilution mass spectrometry, providing the necessary precision for rigorous quantitative studies of caffeine metabolism. The protocols and data presented in this guide serve as a foundational resource for the successful implementation of this compound in demanding bioanalytical applications.

References

- Toronto Research Chemicals. (n.d.).7-Methylxanthine-d3. Retrieved from a general search on chemical supplier websites. (Note: Direct linking to product pages is avoided to ensure longevity, as these links frequently change. Users can search for "CAS 1219803-77-9" on supplier sites like TRC, Cayman Chemical, or Sigma-Aldrich.)

-

PubChem. (n.d.). Compound Summary for CID 135565780, 7-Methylxanthine-d3. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugBank Online. (n.d.). Caffeine Pathway. University of Alberta. Retrieved from [Link]

7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione

Introduction

This compound, an isotopically labeled analog of 1,7-dimethylxanthine (Paraxanthine), is a critical tool in modern biomedical and pharmaceutical research. Paraxanthine is the primary metabolite of caffeine in humans, and understanding its pharmacokinetics, metabolism, and physiological effects is paramount.[1] The incorporation of a stable, heavy isotope of hydrogen (deuterium) into the N1-methyl group creates a molecule with a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[2] This allows for precise and accurate measurement of its non-labeled counterpart in complex biological matrices, a fundamental requirement in drug metabolism and pharmacokinetic (DMPK) studies.[1]

The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can also subtly alter metabolic rates, providing researchers with a tool to investigate enzymatic demethylation pathways, such as those mediated by cytochrome P450 enzymes.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of high-purity this compound, designed for researchers and drug development professionals who require a reliable source of this essential analytical standard.

Part 1: Synthetic Strategy and Mechanistic Rationale

The most efficient and logical synthetic route to the target molecule is through the selective N-alkylation of a suitable xanthine precursor. Our retrosynthetic analysis identifies 7-methylxanthine as the ideal starting material.

1.1. Choice of Precursor: 7-Methylxanthine

7-Methylxanthine (also known as heteroxanthine) is a naturally occurring metabolite of caffeine and theobromine.[4] It serves as an excellent precursor for several key reasons:

-

Strategic Functionality: It possesses reactive N-H protons at the 1, 3, and 9 positions. However, the N-H protons at the 1 and 3 positions exhibit greater acidity and nucleophilicity for alkylation under basic conditions compared to the N9 position, due to the electronic influence of the adjacent carbonyl groups.

-

Direct Pathway: Starting with the 7-position already methylated simplifies the synthesis, avoiding the need for protecting groups or complex separation of isomeric products that would arise from methylating a xanthine core.

-

Commercial Availability: 7-Methylxanthine is readily available from commercial suppliers, ensuring a consistent and reliable source of starting material.[5]

1.2. Alkylation Strategy: Deuteromethylation

The core of the synthesis is a nucleophilic substitution reaction. The 7-methylxanthine anion, formed by deprotonation with a suitable base, acts as the nucleophile, attacking the electrophilic deuterated methylating agent.

-

Reagent Selection: Iodomethane-d3 (CD₃I) is the reagent of choice. The iodide is an excellent leaving group, facilitating a high-yield Sₙ2 reaction.

-

Reaction Conditions: The reaction is best performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which effectively solvates the cation of the base and the starting materials. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is sufficient to deprotonate the most acidic N-H proton of the purine ring system without promoting undesirable side reactions.[6] While stronger bases like dimsyl sodium have been used for exhaustive methylation of xanthine,[7] K₂CO₃ offers a safer and more selective alternative for mono-alkylation.

The reaction proceeds preferentially at the N1 position over the N3 position under these conditions, leading to the desired 1,7-disubstituted product.

1.3. Synthetic Workflow Overview

The overall process involves the deprotonation of 7-methylxanthine followed by nucleophilic attack on iodomethane-d3 to yield the crude product, which is then isolated and purified.

Caption: High-level overview of the synthetic pathway.

Part 2: Detailed Experimental Protocol — Synthesis

This protocol is designed for gram-scale synthesis. All operations should be performed in a well-ventilated fume hood.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 7-Methylxanthine | ≥98.0% (HPLC) | Sigma-Aldrich |

| Iodomethane-d3 (99.5 atom % D) | Isotopic Grade | Cambridge Isotope Labs |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Deionized Water | Type 1 | In-house |

| Brine (Saturated NaCl solution) | N/A | In-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |

2.2. Step-by-Step Synthesis Procedure

-

Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-methylxanthine (1.00 g, 6.02 mmol) and anhydrous potassium carbonate (1.25 g, 9.03 mmol, 1.5 equivalents).

-

Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature under a nitrogen atmosphere.

-

Reagent Addition: Slowly add iodomethane-d3 (0.41 mL, 1.00 g, 6.92 mmol, 1.15 equivalents) to the suspension via syringe.

-

Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL). The product is more soluble in the organic solvent.

-

Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL) to remove residual DMF and inorganic salts.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Part 3: Purification Strategy and Protocol

The primary impurities are unreacted starting material and potentially small amounts of over-alkylated or O-alkylated side products. Recrystallization is a highly effective method for purifying xanthine derivatives.[8][9]

3.1. Purification Workflow

Caption: Workflow for purification and analytical validation.

3.2. Detailed Protocol — Recrystallization

-

Solvent Preparation: Prepare a solvent mixture of ethanol and water. A good starting point is a 9:1 or 8:2 ethanol:water ratio.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid.[10] This is a critical step to ensure maximum recovery.

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

-

Inducing Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.[10]

-

Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight. A typical yield of pure product after recrystallization is 70-85%.

Part 4: Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

4.1. Analytical Methods and Expected Results

| Parameter | Method | Expected Result |

| Purity | Reverse-Phase HPLC-UV (270 nm) | >99.0% peak area. A single major peak should be observed.[11] |

| Identity (Mass) | High-Resolution Mass Spectrometry (HRMS) | Expected [M+H]⁺ m/z: 184.0963. This confirms the incorporation of three deuterium atoms (calculated for C₇H₆D₃N₄O₂⁺). The unlabeled Paraxanthine [M+H]⁺ is m/z 181.0771.[12] |

| Identity (Structure) | ¹H-NMR (500 MHz, DMSO-d₆) | Absence of a singlet around δ 3.2-3.4 ppm (N1-CH₃). Presence of singlets for N7-CH₃ (~δ 3.8 ppm) and C8-H (~δ 8.0 ppm).[13] |

| Isotopic Enrichment | Mass Spectrometry (MS) | Relative intensity of the m/z 181 peak (M+0) should be minimal, confirming >99% isotopic enrichment. |

4.2. Representative HPLC Method

A standard method for analyzing xanthine derivatives can be adapted for purity assessment.[5]

-

Column: C18 reverse-phase, 5 µm, 15 cm × 4.6 mm

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

-

Gradient: 5% B to 40% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 270 nm

-

Column Temperature: 35 °C

Conclusion

This guide details a robust and reproducible method for the gram-scale synthesis and purification of this compound. The outlined strategy, based on the selective N-alkylation of 7-methylxanthine, provides a direct and high-yielding route to the target compound. The purification via recrystallization is effective for achieving high purity (>99%), which can be rigorously confirmed using the described analytical techniques. This isotopically labeled standard is indispensable for researchers in pharmacology and drug development, enabling precise quantification of the key caffeine metabolite, Paraxanthine, in critical research applications.

References

-

Scribd. (n.d.). Extraction and Recrystallization of Caffeine. Retrieved from [Link]

-

Coconote. (2025). Ex 2-A: Recrystallization of Caffeine. Retrieved from [Link]

- Google Patents. (1988). US4758662A - Purification of caffeine.

-

ResearchGate. (n.d.). (a) The synthesis of deuterated caffeine (b) The synthesis of deupirfenidone. Retrieved from [Link]

-

Veeprho. (n.d.). Caffeine-D3 | CAS 26351-04-2. Retrieved from [Link]

-

Wikipedia. (n.d.). d9-Caffeine. Retrieved from [Link]

-

Thieme Chemistry. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. Retrieved from [Link]

-

ARC Journals. (n.d.). Extraction of Caffeine. Retrieved from [Link]

-

YouTube. (2020). Caffeine recrystallisation. Retrieved from [Link]

-

MDPI. (2023). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Retrieved from [Link]

-

Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. Synfacts, 18(11), 1238. Retrieved from [Link]

-

SciELO. (2001). Catabolism of caffeine and purification of a xanthine oxidade responsible for methyluric acids production in Pseudomonas putida L. Retrieved from [Link]

-

ResearchGate. (n.d.). Positive mass spectrum of caffeine. Retrieved from [Link]

-

MDPI. (2022). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Retrieved from [Link]

-

PubMed Central. (2014). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 7-Methylxanthine (HMDB0001991). Retrieved from [Link]

-

Wikipedia. (n.d.). 7-Methylxanthine. Retrieved from [Link]

-

UC Berkeley. (2014). GC/MS Analysis of Caffeine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 12.5 mM caffeine in deuterated phosphate buffer. Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum CCMSLIB00004679245 for Caffeine-d3. Retrieved from [Link]

-

NIH. (2019). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra for (A) 23 (B) 46 and (C) 93 mg of caffeine. Retrieved from [Link]

-

NIH. (2007). NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Xanthine: Synthetic Strategy And Biological Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Theobromine. Retrieved from [Link]

-

Journal of Advanced Pharmacy and Technology Research. (2023). Ecofriendly HPLC method for caffeine in dietary supplement determination. Retrieved from [Link]

-

MDPI. (2021). Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides. Retrieved from [Link]

-

Genemark Bio. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1992). Purification and substrate inactivation of xanthine dehydrogenase from Chlamydomonas reinhardtii. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques. Retrieved from [Link]

-

Taylor & Francis Online. (2007). IMPROVED MICRO-METHOD FOR THE HPLC ANALYSIS OF CAFFEINE AND ITS DEMETHYLATED METABOLITES. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001847). Retrieved from [Link]

- Google Patents. (2012). CN102329317A - Method for synthesizing theobromine.

- Google Patents. (2009). WO2009089677A1 - Theobromine production process.

-

Metoree. (2025). 12 Theobromine Manufacturers in 2025. Retrieved from [Link]

-

Benjamin-Mills. (n.d.). caffeine HPLC essay. Retrieved from [Link]

-

Cyan Dye. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Theobromine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione (Caffeine). Retrieved from [Link]

Sources

- 1. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 4. 7-Methylxanthine - Wikipedia [en.wikipedia.org]

- 5. HPLC Analysis of Caffeine Metabolites and Analogs on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. coconote.app [coconote.app]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Caffeine(58-08-2) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of deuterated methylxanthines

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Methylxanthines

Foreword: Beyond the Isotope

In the landscape of modern pharmacology and drug development, the pursuit of molecular optimization is relentless. We seek not only novel chemical entities but also refined versions of established molecules with superior pharmacokinetic and pharmacodynamic profiles. It is within this context that the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of how deuteration impacts a well-known and biologically significant class of compounds: the methylxanthines.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern the behavior of these fascinating molecules. We will explore the causality behind the altered properties of deuterated methylxanthines, from subtle shifts in physical characteristics to profound changes in metabolic fate. This document is designed to be a practical and authoritative resource, equipping you with the knowledge to leverage deuteration in your own research and development endeavors. We will delve into the "why" behind experimental choices, providing a self-validating framework for the synthesis, analysis, and application of these compounds.

The Rationale for Deuterating Methylxanthines

Methylxanthines, such as caffeine, theophylline, and theobromine, are a class of purine alkaloids with a long history of use as central nervous system stimulants and therapeutic agents.[1][2] Their biological activity is well-characterized, but their clinical utility can be limited by their pharmacokinetic profiles, which often involve rapid metabolism.[3]

The primary metabolic pathway for methylxanthines in humans is hepatic N-demethylation, a process catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[3][4] This oxidative reaction involves the cleavage of a carbon-hydrogen (C-H) bond on one of the N-methyl groups.[5][6] The rate of this C-H bond cleavage is a critical, often rate-limiting, step in the overall metabolism of the drug.[5]

This is where the strategic application of deuterium comes into play. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing an additional neutron in its nucleus.[] This doubles its atomic mass compared to protium (¹H). While chemically similar, the carbon-deuterium (C-D) bond is significantly stronger and has a lower vibrational frequency than the C-H bond.[4][8] Consequently, breaking a C-D bond requires more energy. This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage.[5][6][]

By selectively replacing the hydrogen atoms on the metabolically labile methyl groups of a methylxanthine with deuterium, we can directly leverage the KIE to slow down its enzymatic degradation.[9][10] This can lead to several desirable therapeutic outcomes:

-

Increased Metabolic Stability: A slower rate of metabolism extends the drug's half-life in the body.[8][11]

-

Improved Pharmacokinetic Profile: A longer half-life can result in more stable plasma concentrations and may allow for reduced dosing frequency.[9]

-

Altered Metabolite Profile: Slower primary metabolism can reduce the formation of certain metabolites, which may be responsible for side effects or complex drug-drug interactions.[][12]

-

Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for longer, the overall efficacy of the drug may be improved.[]

It is this precise, predictable modulation of metabolism, grounded in the fundamental principles of physical organic chemistry, that makes deuterated methylxanthines a compelling area of study for drug development professionals.

Comparative Physical and Chemical Properties

While the primary motivation for deuteration is to alter metabolic rates, it is crucial to recognize that isotopic substitution can also induce subtle changes in the fundamental physical and chemical properties of the parent molecule.[8][13] Although the overall molecular shape and stereochemistry remain virtually unchanged[], the increased mass and altered bond energetics can influence intermolecular interactions.

Physical Properties

Studies on various deuterated compounds have shown that H/D replacement can affect properties like melting point, solubility, and hydrophilicity.[13] For example, a study on flurbiprofen demonstrated that its octadeuterated analog had a lower melting point and a twofold increase in aqueous solubility compared to the parent compound.[13] These changes are attributed to subtle differences in crystal lattice energies and interactions with solvent molecules.

The table below summarizes the expected shifts in physical properties for deuterated methylxanthines, based on established principles. Researchers must, however, determine these properties empirically for each specific deuterated analog.

Table 1: Comparative Physicochemical Properties of Methylxanthines and Their Deuterated Analogs

| Property | Standard Methylxanthine (e.g., Caffeine) | Deuterated Methylxanthine (e.g., Caffeine-d9) | Rationale for Change |

| Molecular Weight | 194.19 g/mol | 203.25 g/mol [12] | Additive mass of deuterium atoms replacing hydrogen atoms. |

| Melting Point | 238 °C | Expected to be slightly lower[13] | Alterations in crystal packing and lattice vibrational energies. |

| Aqueous Solubility | 21.6 mg/mL at 25°C | Potentially higher[13] | Changes in hydration energy and intermolecular forces. |

| LogP (Hydrophobicity) | -0.07 | Expected to be slightly lower (more hydrophilic) | Deuterium can be slightly less lipophilic than protium due to differences in polarizability. |

| pKa | ~14 (very weak acid), ~0.6 (conjugate acid) | Expected to be very similar, with minor deviations | Isotopic substitution has a minimal effect on electronic properties governing acidity/basicity. |

Chemical Properties: The Dominance of the Kinetic Isotope Effect

The most significant chemical difference lies in the reactivity of the C-D bond compared to the C-H bond. As previously discussed, the KIE is the central principle governing the utility of deuterated methylxanthines. The N-demethylation of methylxanthines by CYP450 enzymes is an oxidative process that involves hydrogen atom abstraction as a key step.[5]

Replacing the methyl protons with deuterium slows this rate-limiting step, thereby reducing the overall rate of metabolism.[6] This effect is most pronounced when deuteration occurs at the site of metabolic attack, a strategy known as "precision deuteration".[9] For caffeine, which has three methyl groups, deuterating all nine methyl hydrogens (to create caffeine-d9) provides the most substantial metabolic blockade.[12]

The following diagram illustrates the primary metabolic pathways of caffeine and highlights the sites where deuteration exerts its primary effect.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Determination of the structural, electronic, optoelectronic and thermodynamic properties of the methylxanthine molecules theophylline and theobromine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. d9-Caffeine - Wikipedia [en.wikipedia.org]

- 13. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione for Advanced Bioanalytical Applications

This guide provides an in-depth technical overview of 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione, a deuterated analog of theophylline, for researchers, scientists, and drug development professionals. The focus is on its commercial sourcing, critical quality attributes, and its application as an internal standard in quantitative mass spectrometry-based bioanalysis.

Introduction: The Critical Role of Isotopically Labeled Standards in Bioanalysis

In modern drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity, selectivity, and throughput.[1] A key element for achieving reliable and reproducible quantitative data with LC-MS/MS is the use of a suitable internal standard (IS).[2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.[2]

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for internal standards in LC-MS/MS analysis.[3] These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. This co-elution and similar ionization response are crucial for correcting matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.

This compound, also known as Theophylline-d3 (specifically, 1-methyl-d3), is the deuterated analog of theophylline. Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4][5] Its therapeutic window is narrow, necessitating precise monitoring of its plasma concentrations to ensure efficacy and avoid toxicity.[4] Theophylline-d3 serves as an indispensable tool for the accurate quantification of theophylline in pharmacokinetic, toxicokinetic, and bioequivalence studies.[6]

Commercial Suppliers and Technical Specifications

The quality of the isotopically labeled internal standard is critical for the integrity of the entire bioanalytical method. Key quality attributes to consider when sourcing this compound include chemical purity, isotopic enrichment, and the supplier's quality management systems. Below is a comparative summary of prominent commercial suppliers for this compound.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment (Deuterium Incorporation) | Formulation | Storage |

| MedChemExpress | Theophylline-d3 | 65566-68-9 | ≥98% | >99% | Solid | Powder: -20°C (3 years), 4°C (2 years) |

| Cayman Chemical | Theophylline-d6 | 117490-39-8 | ≥95% (Theophylline) | ≥99% deuterated forms (d1-d6); ≤1% d0 | Crystalline Solid | -20°C |

| Toronto Research Chemicals (TRC) | Theophylline-d6 | 117490-39-8 | >95% | Not explicitly stated on product page | Solid | Not explicitly stated on product page |

| Santa Cruz Biotechnology | Theophylline | 58-55-9 | ≥98% | N/A (unlabeled) | Solid | Room Temperature |

| LGC Standards | Theophylline - reference spectrum | 58-55-9 | Not specified | N/A (unlabeled) | Not specified | Not specified |

Note: This table is for informational purposes and researchers should always refer to the supplier's most recent certificate of analysis for lot-specific data.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure a robust and self-validating workflow for the use of this compound as an internal standard in the LC-MS/MS quantification of theophylline in a biological matrix (e.g., plasma).

Preparation of Stock and Working Solutions

The accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay.

Step-by-Step Methodology:

-

Primary Stock Solution (1 mg/mL):

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of the solid standard (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolve the weighed standard in a suitable solvent (e.g., methanol or DMSO) in a Class A volumetric flask to a final concentration of 1 mg/mL. Ensure complete dissolution.

-

Store the primary stock solution at -20°C or as recommended by the supplier.

-

-

Working Internal Standard Solution (e.g., 1 µg/mL):

-

Perform a serial dilution of the primary stock solution using the appropriate solvent to achieve the desired working concentration. This concentration should be optimized based on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.

-

Store the working solution under the same conditions as the primary stock solution.

-

Sample Preparation and Analysis by LC-MS/MS

This protocol outlines a general procedure for protein precipitation, a common and straightforward sample preparation technique for plasma samples.

Step-by-Step Methodology:

-

Sample Spiking:

-

To a known volume of plasma sample (e.g., 100 µL), add a precise volume of the working internal standard solution (e.g., 10 µL of 1 µg/mL IS).

-

For calibration standards, use blank plasma and spike with known concentrations of unlabeled theophylline standard in addition to the internal standard.

-

For quality control (QC) samples, use blank plasma and spike with low, medium, and high concentrations of unlabeled theophylline and the internal standard.

-

-

Protein Precipitation:

-

Add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile or methanol) to the plasma sample.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

-

Reconstitution and Injection:

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial LC mobile phase composition).

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. The validation process should adhere to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[7][8][9][10] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Sensitivity: Defined by the lower limit of quantification (LLOQ).

-

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The use of a high-quality, isotopically labeled internal standard like this compound is fundamental to successfully validating these parameters and ensuring the generation of robust and defensible bioanalytical data.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the quantitative bioanalysis of theophylline. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision to support pharmacokinetic, toxicokinetic, and clinical studies. Careful selection of a commercial supplier with robust quality control, coupled with meticulous experimental execution and thorough method validation, will ensure the generation of high-quality data that can withstand scientific and regulatory scrutiny.

References

- Chae, J. W., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma.

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research. [Link]

- Gaspari, F., & Bonati, M. (1987). Gas chromatographic/mass spectrometric quantitation of theophylline and its metabolites in biological fluids.

- Hendeles, L., & Weinberger, M. (1983). Theophylline. A "state of the art" review. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 3(1), 2-44.

- Keevil, B. G., et al. (2002). Simultaneous and rapid analysis of caffeine and its three primary metabolites in plasma by atmospheric pressure chemical ionisation liquid chromatography-tandem mass spectrometry.

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.[Link]

Sources

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 2. nebiolab.com [nebiolab.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 5. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

Preserving Isotopic and Chemical Fidelity: A Technical Guide to the Stability and Storage of Deuterated Purine Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated purine standards are indispensable tools in quantitative bioanalysis, metabolic research, and pharmacokinetic studies, serving as ideal internal standards for mass spectrometry-based assays. Their structural similarity and mass shift relative to the endogenous analyte allow for precise and accurate quantification. However, the integrity of these standards is paramount to the reliability of experimental data. This guide provides an in-depth exploration of the factors governing the stability of deuterated purine standards and outlines best practices for their storage and handling to ensure their chemical and isotopic fidelity over time. By understanding the underlying principles of degradation and implementing robust storage protocols, researchers can mitigate the risks of compromised data and ensure the validity of their scientific findings.

The Critical Role of Stability in Deuterated Purine Standards

The primary concerns regarding the stability of deuterated purine standards can be categorized into two main areas:

-

Chemical Degradation: This involves the breakdown of the purine molecule itself into impurities.[1] Key degradation pathways include hydrolysis and oxidation.

-

Isotopic Instability: This refers to the loss or exchange of deuterium atoms for hydrogen atoms from the surrounding environment, a process known as H-D exchange.[2] This can diminish the isotopic purity of the standard and potentially generate interferents at the mass of the unlabeled analyte.

This guide will delve into the mechanisms of these degradation pathways and provide actionable strategies to minimize their impact.

Fundamental Principles of Purine Chemistry and Degradation

Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring.[3][4] This structure, while relatively stable, possesses reactive sites susceptible to degradation under certain conditions.

Hydrolytic Degradation

The N-glycosidic bond linking the purine base to the ribose or deoxyribose sugar in nucleoside standards is susceptible to hydrolysis, particularly under acidic conditions.[5] This cleavage results in the formation of the free purine base and the corresponding sugar. The rate of hydrolysis is influenced by pH, temperature, and the specific structure of the purine analogue.[5] For instance, some purine analogues are designed to be more acid-stable.[6]

The purine ring itself can also undergo hydrolytic cleavage, although this generally requires more forceful conditions.[7]

Oxidative Degradation

The purine ring is also susceptible to oxidation. Xanthine oxidase, an enzyme present in biological systems, catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[4][8][9] While enzymatic degradation is not a primary concern for purified standards, non-enzymatic oxidation can occur in the presence of reactive oxygen species (ROS). This can be initiated by exposure to light, atmospheric oxygen, or trace metal contaminants. The amino group on purine rings, such as in adenine and guanine, can be particularly susceptible to oxidation.[10] The end product of purine degradation in humans is uric acid.[4][11]

Best Practices for the Storage of Deuterated Purine Standards

Proper storage is the most critical factor in preserving the integrity of deuterated purine standards. The overarching goal is to mitigate the environmental factors that promote chemical and isotopic degradation.[1]

Temperature

Temperature is a key driver of chemical reactions, including degradation pathways.

-

Long-Term Storage: For long-term preservation, deuterated purine standards, especially in solid form, should be stored at -20°C or below.[2] Freezing significantly slows down the rate of chemical degradation.

-

Short-Term Storage: For standards that are in frequent use, refrigeration at 2°C to 8°C is generally acceptable for short periods.[2] However, it is crucial to consult the manufacturer's certificate of analysis (CoA) for specific recommendations.[12][13]

Crucial Handling Note: When removing a standard from cold storage, it is imperative to allow the container to equilibrate to room temperature before opening.[2] This prevents condensation of atmospheric moisture into the container, which can introduce water and facilitate hydrolysis or H-D exchange.

Atmosphere and Moisture

Exposure to atmospheric moisture and oxygen must be minimized.

-

Inert Atmosphere: Storing standards under an inert atmosphere, such as argon or nitrogen, is highly recommended, particularly for long-term storage or for particularly sensitive compounds.[1][14] This displaces oxygen and moisture, thereby inhibiting oxidation and hydrolysis.

-

Hygroscopicity: Many organic molecules, including purines, can be hygroscopic, meaning they readily absorb moisture from the air.[2] This can compromise the accuracy of weighing and introduce water that can participate in degradation reactions. For hygroscopic compounds, storage in a desiccator or a dry box is ideal.[1]

-

Containers: Use well-sealed, airtight containers.[2] For highly sensitive standards, flame-sealed ampoules provide the best protection.

Light

Some purine analogues can be photosensitive.[15] Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Therefore, it is best practice to store standards in amber vials or other light-blocking containers and to keep them in the dark.[1][15]

Storage in Solution

While storing standards in their solid, crystalline form is generally preferred for long-term stability, working solutions are a necessity.[16]

-

Solvent Choice: The choice of solvent is critical. For deuterated standards, aprotic solvents (e.g., acetonitrile, deuterated chloroform) are preferable to protic solvents (e.g., water, methanol) to minimize the risk of H-D exchange.[2] If an aqueous solution is necessary, using D₂O can help maintain isotopic integrity.

-

pH of the Solution: The pH of the solution can significantly impact stability. Acidic or basic conditions can catalyze both hydrolysis and H-D exchange.[17] Therefore, solutions should be maintained at a neutral pH unless the compound's specific properties dictate otherwise.

-

Aliquotting: To prevent degradation of the stock solution from repeated freeze-thaw cycles and exposure to the atmosphere, it is best practice to prepare single-use aliquots of working standards.[18]

| Storage Condition | Recommendation | Rationale |

| Temperature (Long-Term) | -20°C or below | Minimizes rates of chemical degradation.[2] |

| Temperature (Short-Term) | 2°C to 8°C | Suitable for frequently used standards.[2] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture ingress.[1] |

| Light Exposure | Store in amber vials in the dark | Protects photosensitive compounds from degradation.[1][15] |

| Physical State | Solid, crystalline form preferred | Generally more stable than solutions.[16] |

| Solutions | Use aprotic solvents, control pH, prepare aliquots | Minimizes H-D exchange, hydrolysis, and degradation from handling.[2][18] |

Isotopic Stability: The Challenge of H-D Exchange

A unique challenge for deuterated standards is the potential for hydrogen-deuterium (H-D) exchange, where a deuterium atom on the molecule is replaced by a hydrogen atom from the environment.[2]

Factors Influencing H-D Exchange

-

Position of the Deuterium Label: Deuterium atoms attached to heteroatoms (e.g., -OH, -NH₂) are highly susceptible to exchange.[17] Reputable manufacturers of deuterated standards place the labels on stable carbon positions.[17] However, even some carbon-bound deuteriums can be labile under certain conditions, such as those adjacent to a carbonyl group.[19]

-

Solvent: Protic solvents (e.g., water, alcohols) are a source of exchangeable protons and should be avoided when possible.[2]

-

pH: Acidic or basic conditions can catalyze H-D exchange.[17]

Mitigating H-D Exchange

-

Use Aprotic Solvents: Whenever feasible, dissolve and handle deuterated standards in aprotic solvents.[2]

-

Work in an Inert Atmosphere: Handling standards under a dry, inert atmosphere minimizes exposure to atmospheric moisture.[2]

-

Control pH: Maintain neutral pH in solutions containing deuterated standards.

Experimental Workflow for Stability Assessment

A robust stability testing program is essential to establish and verify the shelf-life of deuterated purine standards. This involves subjecting the standard to various stress conditions and analyzing for degradation products and loss of isotopic purity over time. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.[20][21]

Protocol for a Stability-Indicating HPLC-MS Method

This protocol outlines a self-validating system for assessing the stability of a deuterated purine standard.

-

Forced Degradation Studies:

-

Prepare solutions of the deuterated purine standard in appropriate solvents.

-

Subject separate aliquots to forced degradation conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours (for solid standard).

-

Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.

-

-

Neutralize the acid and base-stressed samples before analysis.

-

-

Chromatographic Separation:

-

Develop an HPLC method (typically reversed-phase) that can separate the parent deuterated standard from all potential degradation products.

-

The method should demonstrate specificity, meaning the peak for the standard is pure and not co-eluting with any degradants.[22]

-

-

Mass Spectrometric Detection:

-

Use a mass spectrometer to monitor for the parent deuterated standard, its corresponding unlabeled analogue, and potential degradation products.

-

Monitor for a decrease in the signal of the deuterated standard and the appearance of new peaks corresponding to degradants.

-

Simultaneously monitor the mass channel of the unlabeled purine to detect any increase in its signal, which would indicate H-D exchange.

-

-

Long-Term Stability Study:

-

Store aliquots of the standard under the recommended storage conditions (e.g., -20°C in the dark).

-

At specified time points (e.g., 0, 3, 6, 12, 24 months), analyze an aliquot using the validated stability-indicating method.

-

Assess the purity and concentration of the standard against the initial time point.

-

Visualizing the Stability Assessment Workflow

Caption: Workflow for assessing the stability of deuterated purine standards.

Conclusion

The stability and integrity of deuterated purine standards are cornerstones of reliable quantitative analysis. By understanding the chemical properties of purines and the mechanisms of their degradation, researchers can implement effective storage and handling strategies. The key principles of low temperature, inert atmosphere, protection from light, and careful solvent selection are paramount. Furthermore, a systematic approach to stability testing, including forced degradation studies, provides the empirical evidence needed to ensure the long-term viability of these critical reagents. Adherence to these guidelines will not only preserve valuable standards but also uphold the scientific rigor and integrity of the research in which they are employed.

References

- Benchchem.

- Benchchem. A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.

-

Wikipedia. Purine. [Link]

-

Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]

- Managing Reference Standards and Calibration M

-

American Physiological Society Journal. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. [Link]

-

Purine and Pyrimidine Metabolism. [Link]

-

Wikipedia. Purine metabolism. [Link]

-

PubMed. [Principles of the hydrolysis of bound purine and pyrimidine bases in foods and program-controlled calculation of nucleic acid content]. [Link]

-

The Food Analyst. Standard Operating Procedure (SOP) for Handling, and Intermediate Checks of Certified Reference Materials (CRM). [Link]

-

PubMed. Acceleration of purine degradation by periodontal diseases. [Link]

-

Restek. Handling Your Analytical Reference Standards. [Link]

-

ResearchGate. Study on the molecular structure and thermal stability of purine nucleoside analogs. [Link]

-

PubMed Central. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. [Link]

-

Research SOP. STANDARD PROCEDURE FOR PROCURING, HANDLING INTERMEDIATE CHECKS CERTIFIED REFERENCE MATERIALS. [Link]

-

PubMed Central. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. [Link]

-

National Institute of Standards and Technology. HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. [Link]

-

PubMed Central. The stability of the RNA bases: Implications for the origin of life. [Link]

-

PubMed. The hydrolysis of purine and pyrimidine nucleoside triphosphates by myosin. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

National Institutes of Health. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

National Institutes of Health. Long-term follow-up after purine analogue therapy in hairy cell leukaemia. [Link]

-

ResearchGate. Cation and sequence effects on stability of intermolecular pyrimidine-purine-purine triplex. [Link]

-

NCBI Bookshelf. Purine Analogs - Holland-Frei Cancer Medicine. [Link]

-

National Institutes of Health. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

-

Eagle Analytical. Stability Indicating Method Development & Validation. [Link]

-

Pharmacy 180. Degradation of Purine Nucleotides - Biochemistry. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ResearchGate. (PDF) Degradation of Purine Nucleotides. [Link]

-

Mayo Clinic. Purine analogue-based chemotherapy regimens for patients with previously untreated B-chronic lymphocytic leukemia. [Link]

- Benchchem.

-

Acanthus Research. Designing Stable Isotope Labeled Internal Standards. [Link]

-

PubMed Central. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. [Link]

-

PubChem. purine nucleotides degradation II (aerobic) | Pathway. [Link]

-

Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Fate of Nucleic Acids:. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Wikipedia. Purine analogue. [Link]

-

PubMed. Gut bacteria degrade purines via the 2,8-dioxopurine pathway. [Link]

-

Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]

-

ResearchGate. Diagram of purine degradation pathway.. [Link]

-

Amerigo Scientific. Stable Isotope-labeled Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Purine - Wikipedia [en.wikipedia.org]

- 4. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 5. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Principles of the hydrolysis of bound purine and pyrimidine bases in foods and program-controlled calculation of nucleic acid content] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Purine metabolism - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Standard Operating Procedure (SOP) for Handling, and Intermediate Checks of Certified Reference Materials (CRM) | The Food Analyst [foodanalyst.in]

- 13. Research SOP: STANDARD PROCEDURE FOR PROCURING, HANDLING INTERMEDIATE CHECKS CERTIFIED REFERENCE MATERIALS [researchsop.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. Blogs | Restek [discover.restek.com]

- 16. moravek.com [moravek.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Managing Reference Standards and Calibration Materials | Lab Manager [labmanager.com]

- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. eagleanalytical.com [eagleanalytical.com]

Molecular weight and formula of 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione

An In-depth Technical Guide to 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione

Introduction

This compound is a deuterated analog of 7-methylxanthine. It belongs to the methylxanthine class of compounds, which includes naturally occurring substances like caffeine and theophylline.[1][2] The selective incorporation of deuterium, a stable isotope of hydrogen, at the N1-methyl position provides a valuable tool for various scientific applications, particularly in metabolic research and analytical chemistry.[3] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

The primary significance of isotopic labeling lies in the ability to track molecules and elucidate metabolic pathways without altering the fundamental chemical properties of the compound.[3] Deuterated compounds are particularly favored as internal standards in quantitative mass spectrometry-based analyses due to their near-identical physicochemical properties to their non-deuterated counterparts, yet distinct mass.[4][5] This allows for precise correction of analytical variability, enhancing the accuracy and reliability of quantitative measurements.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its effective application in experimental design.

| Property | Value | Source |

| Chemical Formula | C₇H₅D₃N₄O₂ | Internal Calculation |

| Molecular Weight | 183.19 g/mol | Internal Calculation |

| Synonyms | Deuterated 7-Methylxanthine (N1-methyl-d3) | [3][6] |

| Core Structure | Purine-2,6-dione (Xanthine) | [2] |

| Isotopic Label | Deuterium (³H or D) | [3] |

Synthesis and Purification

The synthesis of this compound typically involves the methylation of a suitable xanthine precursor using a deuterated methylating agent. A common strategy involves the reaction of 7-methylxanthine with a deuterated methyl iodide (CD₃I) or a similar reagent.

A generalized synthetic scheme is presented below. The reaction conditions, such as the choice of base and solvent, are critical for achieving high yield and selectivity.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 7-methylxanthine in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a mild base, like potassium carbonate (K₂CO₃), to the solution to deprotonate the N1 position.

-

Methylation: Introduce the deuterated methylating agent, methyl-d3 iodide (CD₃I), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the N-alkylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

Purification: The crude product is then purified using column chromatography on silica gel to isolate the desired N1-deuteromethylated product from any unreacted starting material and potential side products.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the deuterium label. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ~183.19).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of a signal for the N1-methyl group, confirming successful deuteration. ¹³C NMR can be used to verify the carbon skeleton.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[7][8]

Role as an Internal Standard in LC-MS

In quantitative LC-MS, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls, and unknowns.[5] The IS should ideally have physicochemical properties very similar to the analyte of interest.[4] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in LC-MS.[4][9]

The workflow for using a SIL-IS in a quantitative LC-MS assay is depicted below.

Sources

- 1. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. This compound | Maxim Biomedical, Inc. [mbidiagnostic.com]

- 7. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 8. researchgate.net [researchgate.net]

- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione

Introduction

In the landscape of modern drug discovery and metabolic research, isotopic labeling is an indispensable tool. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly alter the pharmacokinetic profile of a molecule, often leading to improved metabolic stability and a more favorable therapeutic window. This guide provides an in-depth technical overview of the spectroscopic characterization of 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione, a deuterated isotopologue of the naturally occurring xanthine alkaloid, theobromine.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical techniques used to confirm the identity, purity, and structural integrity of this deuterated compound. We will delve into the theoretical underpinnings and practical applications of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy in the context of this specific molecule.

Molecular Structure and Isotopic Labeling

This compound is structurally identical to theobromine, with the exception of the three hydrogen atoms on the methyl group at the N1 position being replaced by deuterium atoms. This selective labeling provides a powerful handle for analytical chemists to trace and quantify the molecule.

Mass Spectrometry: Confirming Isotopic Incorporation

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds as it directly measures the mass-to-charge ratio (m/z) of ions, providing unambiguous confirmation of successful deuterium incorporation.

Theoretical Basis

The fundamental principle behind the mass spectrometric analysis of this compound lies in the mass difference between hydrogen (¹H, atomic mass ≈ 1.008 amu) and deuterium (²H or D, atomic mass ≈ 2.014 amu). The substitution of three hydrogen atoms with three deuterium atoms results in a predictable increase in the molecular weight of the compound. The molecular weight of theobromine (C₇H₈N₄O₂) is approximately 180.16 g/mol .[1] The deuterated analogue will have a molecular weight of approximately 183.18 g/mol . This mass shift is readily detectable in the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺•).[2][3]

-

Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Caption: Workflow for EI-MS analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺•) at m/z 183, which is 3 mass units higher than that of unlabeled theobromine (m/z 180).[4][5] The relative abundance of the M+1 peak, due to the natural abundance of ¹³C, will also be present.[6]

| Ion | Predicted m/z | Notes |

| [M(d3)]⁺• | 183 | Molecular ion of the deuterated compound. |

| [M(d0)]⁺• | 180 | Molecular ion of the non-deuterated compound (present as an impurity). |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Confirmation of Deuteration

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it ideal for confirming the precise location of isotopic labels.

¹H NMR Spectroscopy

Theoretical Basis: In ¹H NMR spectroscopy, the substitution of a proton with a deuteron results in the disappearance of the corresponding signal in the spectrum.[7] This is because the deuterium nucleus has a different gyromagnetic ratio and resonates at a much different frequency than a proton, and is therefore "silent" in a standard ¹H NMR experiment.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer and the ¹H NMR spectrum is acquired.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Data (in DMSO-d₆):

The ¹H NMR spectrum of theobromine typically shows three signals: a singlet for the C8-H proton and two singlets for the two N-methyl groups.[1][8][9] In the spectrum of this compound, the signal corresponding to the N1-methyl group will be absent or significantly reduced in intensity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C8-H | ~7.97 | Singlet | 1H |

| N7-CH₃ | ~3.85 | Singlet | 3H |

| N1-CD₃ | Absent | - | - |

| N3-H | ~3.34 | Singlet | 1H |

¹³C NMR Spectroscopy

Theoretical Basis: While deuterium is not directly observed in ¹³C NMR, its presence can have a subtle effect on the resonance of the attached carbon and adjacent carbons. The C-D bond can cause a small upfield shift (to lower ppm values) of the attached carbon's signal. Additionally, the coupling between the deuterium (a spin-1 nucleus) and the carbon can lead to a splitting of the carbon signal into a multiplet, though this is often not resolved with standard proton decoupling.

Predicted ¹³C NMR Data (in DMSO-d₆):

The ¹³C NMR spectrum will show signals for all seven carbon atoms in the molecule. The chemical shift of the C-d₃ carbon will be slightly upfield compared to the corresponding C-H₃ carbon in theobromine.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C4 | ~155 | |

| C2 | ~151 | |

| C6 | ~148 | |

| C8 | ~141 | |

| C5 | ~106 | |

| N7-CH₃ | ~33 | |

| N1-CD₃ | ~29 | Slightly upfield shift expected compared to theobromine. |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is particularly useful for identifying functional groups.

Theoretical Basis

The substitution of hydrogen with deuterium significantly alters the vibrational frequency of the C-H bond. Due to the increased mass of deuterium, the C-D stretching vibration occurs at a lower frequency (wavenumber) than the corresponding C-H stretch. A typical C-H stretching frequency is around 3000 cm⁻¹, while a C-D stretch is expected around 2100-2200 cm⁻¹.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded.

-

Data Processing: The spectrum is typically baseline corrected and may be normalized.

Predicted IR Data:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the C=O, C=N, and C-N bonds.[12] The most notable difference from the theobromine spectrum will be the presence of a C-D stretching band and the absence of the corresponding C-H stretching band for the N1-methyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3150 - 3110 |

| C=O Stretch | 1660 - 1550 |

| C-D Stretch (N1-CD₃) | ~2200 |

| C-H Stretch (N7-CH₃) | ~2950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For purine alkaloids like theobromine and its deuterated analogue, the absorption of UV light is due to π → π* transitions in the conjugated purine ring system.

Theoretical Basis

The substitution of hydrogen with deuterium has a negligible effect on the electronic structure of the molecule. Therefore, the UV-Vis absorption spectrum of this compound is expected to be virtually identical to that of theobromine.[13][14]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., water, ethanol, or a buffer solution).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).

Predicted UV-Vis Data:

The UV-Vis spectrum is expected to show a maximum absorption (λmax) characteristic of the purine-2,6-dione chromophore.